(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
説明
特性
CAS番号 |
942002-15-5 |
|---|---|
分子式 |
C25H24N4O4 |
分子量 |
444.491 |
IUPAC名 |
1-(3-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-12-10-17(11-13-19)14-15-29-23(21-8-3-4-9-22(21)27-25(29)31)28-24(30)26-18-6-5-7-20(16-18)33-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30) |
InChIキー |
JKGWYUFJOIJKQI-WEMUOSSPSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. The structure of this compound features a quinazoline core, methoxyphenethyl side chains, and a urea moiety, which together suggest diverse biological activities.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 428.49 g/mol. Its unique structural features are likely responsible for its interactions with various biological targets.
Biological Activities
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer : Quinazoline compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
- Anti-inflammatory : The anti-inflammatory potential has been noted in several studies, where quinazolines showed the ability to reduce inflammation markers in vitro and in vivo.
The biological activity of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with key enzymes involved in disease processes. For instance, studies on similar quinazoline derivatives have shown binding to enzymes such as Pyridoxal Kinase and Trypanothione Reductase, which are targets in anti-leishmanial therapies .
- Receptor Modulation : The presence of multiple functional groups allows for interactions with various receptors, potentially leading to altered signaling pathways that influence cell survival and proliferation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example, compounds structurally related to (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea demonstrated IC50 values in the low micromolar range against human breast cancer cell lines .
Case Studies
Recent studies have highlighted the efficacy of quinazoline derivatives in treating specific conditions:
- A study evaluated the anti-leishmanial activity of similar compounds with IC50 values ranging from 0.05 µg/mL to 1.61 µg/mL against Leishmania species, suggesting that modifications in the quinazoline structure can enhance biological activity .
- Another investigation into the anti-cancer properties revealed that certain derivatives exhibited selective toxicity towards colon cancer cells with IC50 values as low as 6.2 µM .
Comparative Analysis
A comparison table summarizing the biological activities of related compounds is provided below:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| (E)-1-benzyl-3-(3-(4-methoxyphenethyl)... | Benzyl group | Anticancer | 6.2 |
| (E)-1-(4-fluorophenyl)... | Fluorophenyl group | Anticancer | 5.0 |
| (E)-1-(3-(methoxyphenethyl)... | Methoxy group | Antimicrobial | 12.0 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European patent specification () describes compounds with structural similarities, particularly in urea and methoxyphenyl motifs:
| Compound ID | Core Structure | Substituents | Key Differences from Target Compound |
|---|---|---|---|
| C19 (Example 5) | Imidazolidin-2-ylidene urea | 3-Methoxyphenyl, hydrobromide salt | Core ring (imidazolidine vs. quinazolinone) |
| C20 (Example 5) | Imidazolidin-2-ylidene urea | 4-Methoxyphenyl | Lack of phenethyl group; different core |
| Target Compound | Quinazolin-4(1H)-ylidene urea | 4-Methoxyphenethyl, 3-methoxyphenyl | Extended phenethyl chain; fused quinazolinone |
Key Observations :
- The 4-methoxyphenethyl group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.
Table 1: Analytical Techniques for Structural Confirmation
Q & A
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer : Use microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation. Optimize residence time (τ) via syringe pumps and inline FTIR for real-time monitoring. Compare batch vs. flow yields; reported analogs achieve 15–20% yield improvements in continuous systems .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
